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Compound of Interest

Compound Name:
2-(Azido-PEG2-amido)-1,3-

propandiol

Cat. No.: B604947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of the Azido-PEG2-propanediol linker, a versatile tool in bioconjugation and drug

development. The information presented herein is intended to support researchers in designing

and executing experiments involving this linker, with a focus on its application in creating well-

defined bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting

Chimeras (PROTACs).

Core Properties of 2-(Azido-PEG2-amido)-1,3-
propanediol
The linker commonly referred to as Azido-PEG2-propanediol is chemically identified as 2-

(Azido-PEG2-amido)-1,3-propanediol. It is a heterobifunctional linker featuring a terminal azide

group for "click chemistry" and a 1,3-propanediol moiety, which provides two hydroxyl groups

for further derivatization. The short polyethylene glycol (PEG) spacer enhances its solubility

and flexibility.

Physical Properties
The physical characteristics of 2-(Azido-PEG2-amido)-1,3-propanediol are summarized in the

table below, based on data from various chemical suppliers.
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Property Value Reference(s)

Chemical Name
2-(Azido-PEG2-amido)-1,3-

propanediol
[1]

CAS Number 1398044-52-4 [1][2]

Molecular Formula C10H20N4O5 [1]

Molecular Weight
276.29 g/mol (some sources

may list 276.3 g/mol )
[1][3]

Appearance
White to off-white solid or

powder
[4]

Purity Typically >95% or >96% [1]

Solubility

Soluble in DMSO and DMF.

The PEG spacer enhances

solubility in aqueous media.

[5][6]

Storage

Recommended to be stored at

-20°C, kept dry and protected

from light.

[4][5]

Chemical Properties and Reactivity
The chemical utility of this linker is defined by its two key functional groups: the azide and the

diol.

Azide Group: The terminal azide (N3) group is the reactive handle for "click chemistry". It

readily participates in two main types of bioorthogonal reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal

alkyne is highly efficient and forms a stable triazole linkage. It requires a copper(I) catalyst,

which is often generated in situ from a copper(II) salt and a reducing agent.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click

chemistry reaction that occurs between the azide and a strained alkyne, such as
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dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic

copper catalyst makes SPAAC particularly suitable for applications in living systems.[7][8]

1,3-Propanediol Group: This moiety offers two primary hydroxyl (-OH) groups. These can be

used for further chemical modifications, such as esterification or etherification, allowing for

the attachment of other molecules or for immobilization to a solid support.

PEG Spacer: The diethylene glycol (PEG2) spacer is hydrophilic, which generally improves

the solubility of the linker and the resulting conjugates in aqueous buffers. It also provides

flexibility and reduces steric hindrance, which can be beneficial for the accessibility of the

reactive groups.[5]

Amide Bond: The linker contains a stable amide bond, which contributes to its overall

chemical robustness under a variety of reaction conditions.[5]

Applications in Research and Drug Development
The unique combination of an azide for click chemistry and a diol for further functionalization

makes this linker a valuable tool in several areas:

PROTACs Synthesis: This linker is widely used in the synthesis of PROTACs. A PROTAC is

a heterobifunctional molecule with two ligands connected by a linker; one ligand binds to a

target protein, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein.[4][7]

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to

antibodies. The azide group allows for a specific and stable conjugation to an alkyne-

modified antibody (or vice versa).

Bioconjugation and Labeling: It can be used to attach probes, such as fluorescent dyes or

biotin, to biomolecules for detection and imaging purposes.

Surface Modification: The hydroxyl groups can be used to attach the linker to surfaces, which

can then be functionalized with biomolecules via the azide group.

Experimental Protocols
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While a specific, published step-by-step protocol for 2-(Azido-PEG2-amido)-1,3-propanediol is

not readily available, the following are representative protocols for its primary applications

based on established methods for similar Azido-PEG linkers. Users should optimize these

protocols for their specific application.

Representative Protocol: Antibody Conjugation via
SPAAC
This protocol describes the conjugation of an azide-containing linker to a DBCO-modified

antibody.

Materials:

DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).

2-(Azido-PEG2-amido)-1,3-propanediol.

Anhydrous DMSO.

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Reaction tubes.

Procedure:

Prepare a stock solution of the linker: Dissolve 2-(Azido-PEG2-amido)-1,3-propanediol in

anhydrous DMSO to a concentration of 10 mM.

Prepare the antibody: Adjust the concentration of the DBCO-modified antibody to 1-5 mg/mL

in PBS, pH 7.4.

Reaction setup: Add a 5- to 20-fold molar excess of the 10 mM linker stock solution to the

antibody solution. The final concentration of DMSO in the reaction mixture should be kept

below 10% (v/v) to avoid denaturation of the antibody.

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at

4°C with gentle mixing.[9] The reaction progress can be monitored by analyzing the
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disappearance of the DBCO absorbance at around 309 nm.[10]

Purification: Remove the excess, unreacted linker using a desalting column or through size-

exclusion chromatography (SEC).[11]

Characterization: The final conjugate can be characterized by SDS-PAGE (which should

show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm

conjugation and determine the degree of labeling.

Representative Protocol: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide linker to an alkyne-modified molecule (e.g., a

small molecule drug or a protein).

Materials:

Alkyne-modified molecule.

2-(Azido-PEG2-amido)-1,3-propanediol.

Copper(II) sulfate (CuSO4).

A copper(I)-stabilizing ligand (e.g., THPTA).

A reducing agent (e.g., sodium ascorbate).

Reaction buffer (e.g., phosphate buffer, pH 7).

Anhydrous DMSO or DMF.

Procedure:

Prepare stock solutions:

Dissolve the alkyne-modified molecule and the azide linker in DMSO or DMF.

Prepare a 100 mM stock solution of CuSO4 in water.
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Prepare a 200 mM stock solution of THPTA in water.

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[12]

Reaction setup:

In a reaction tube, add the alkyne-modified molecule and a 1.5- to 10-fold molar excess of

the azide linker.[9]

Add the reaction buffer.

Prepare a premix of CuSO4 and THPTA in a 1:2 molar ratio and add it to the reaction

mixture.[12]

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction

mixture to reduce Cu(II) to the catalytic Cu(I) species.

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be

protected from light.[12]

Purification: The purification method will depend on the nature of the conjugate. For small

molecules, purification can be achieved by reversed-phase HPLC. For proteins, size-

exclusion chromatography or other protein purification techniques are appropriate.[13][14]

[15]

Visualizations
Chemical Structure
Caption: Structure of the Azido-PEG2-propanediol linker.
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Workflow for Antibody Conjugation via SPAAC

Preparation

Conjugation

Purification & Analysis

DBCO-modified Antibody in Buffer

Mix Antibody and Linker

Dissolve Azido-PEG2-propanediol in DMSO

Incubate (4-12h at RT or overnight at 4°C)

Purify via SEC or Desalting Column

Analyze by SDS-PAGE, UV-Vis, Mass Spec

Click to download full resolution via product page

Caption: A typical experimental workflow for antibody conjugation.

Click Chemistry Reaction Pathways
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Click Chemistry Reactions of the Azido Linker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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